Istamycin AP

描述

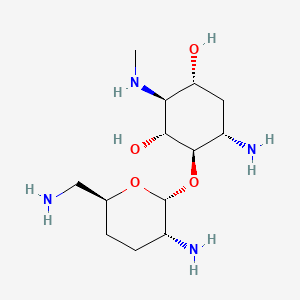

Structure

3D Structure

属性

分子式 |

C13H28N4O4 |

|---|---|

分子量 |

304.39 g/mol |

IUPAC 名称 |

(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-(methylamino)cyclohexane-1,3-diol |

InChI |

InChI=1S/C13H28N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h6-13,17-19H,2-5,14-16H2,1H3/t6-,7+,8-,9+,10-,11+,12+,13+/m0/s1 |

InChI 键 |

CPVYVUXPFHPEFB-LJKYVLQWSA-N |

手性 SMILES |

CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)O |

规范 SMILES |

CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)O |

产品来源 |

United States |

Biosynthesis and Bioconversion Pathways of Istamycin Ap

Producer Microorganism: Streptomyces tenjimariensis

The primary producer microorganism of istamycins, including Istamycin AP, is the marine bacterium Streptomyces tenjimariensis. jyi.orgresearchgate.netgoogle.comhilarispublisher.comresearchgate.netnih.gov This actinomycete was initially isolated from mud samples in Sagami Bay, Japan. hilarispublisher.com S. tenjimariensis is capable of producing a family of aminoglycoside antibiotics known as istamycins. jyi.orghilarispublisher.com Studies have shown that the production of istamycins by S. tenjimariensis can be influenced by environmental conditions, such as culture media composition, incubation time, and agitation rate. researchgate.netnih.gov Optimization of these conditions has been shown to significantly increase istamycin production. researchgate.netnih.gov

Genetic and Enzymatic Basis of Istamycin Biosynthesis

The biosynthesis of istamycins is a complex process governed by specific genes organized into biosynthetic gene clusters (BGCs) and carried out by a series of enzymes.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites like istamycins have been identified in Streptomyces tenjimariensis. frontiersin.orgebi.ac.ukgoogle.com These clusters contain the genes encoding the enzymes and regulatory proteins necessary for the entire biosynthetic pathway. While the complete genetic makeup of S. tenjimariensis and the full details of its regulatory mechanisms for antibiotic production are still being elucidated, the presence of specific BGCs related to istamycin biosynthesis has been confirmed. jyi.orgfrontiersin.orgebi.ac.ukgoogle.com Analysis of these gene clusters provides insights into the enzymatic steps involved in constructing the istamycin molecule. google.compsu.edu

Role of 2-deoxy-aminocyclitol Istamycin Pathway

The biosynthesis of istamycins proceeds via a 2-deoxy-aminocyclitol pathway. researchgate.netnih.gov This pathway is distinct from those that utilize myo-inositol as a starting point, such as the biosynthesis of streptomycin (B1217042). psu.edu The istamycin gene cluster contains an open reading frame (ORF) that encodes a 2-deoxy-scyllo-inosose (B3429959) synthase, suggesting that the origin of istamycins is more closely related to 2-deoxystreptamine-derived aminoglycosides. psu.edu The 2-deoxy-aminocyclitol core unit is a key structural motif found in many aminoglycoside antibiotics, and the istamycin pathway involves the biosynthesis and modification of this core. researchgate.netpsu.edu High-performance liquid chromatography coupled with tandem mass spectrometry has been used to profile and characterize various biosynthetic congeners within the 2-deoxy-aminocyclitol istamycin pathway in S. tenjimariensis cultures, revealing the presence of numerous istamycin intermediates and related compounds. researchgate.netnih.gov

Specific Enzyme Functions in Pathway Progression

The conversion of precursors into the final istamycin molecule involves a series of enzymatic reactions.

Phosphorylation of aminoglycosides is a crucial initial step in the biosynthesis of 3',4'-dideoxy types of 1,4-diaminocyclitol antibiotics, including istamycins. jmb.or.krnih.gov Enzymes known as phosphotransferases play a key role in this process. jmb.or.krnih.gov Specifically, the enzyme IstP, encoded by the istP gene in Streptomyces tenjimariensis, has been identified as a phosphotransferase involved in the istamycin biosynthetic pathway. jmb.or.krnih.gov Studies involving gene disruption and complementation have confirmed the function of istP as a phosphotransferase. jmb.or.krnih.gov Interestingly, phosphotransferases like IstP and ForP (involved in fortimicin (B10828623) biosynthesis) have been shown to be functionally interchangeable in launching the C3',4'-dideoxygenation biosynthetic pathway of 1,4-diaminocyclitol antibiotics. jmb.or.krnih.gov This phosphorylation step is essential for the subsequent removal of hydroxyl groups at the 3' and 4' positions, leading to the characteristic 3',4'-dideoxy scaffold found in some istamycins. jmb.or.krnih.govnih.gov

Beyond phosphotransferases, other enzymes are involved in the complex istamycin biosynthetic pathway. While detailed characterization of all istamycin biosynthetic enzymes is ongoing, research on related aminoglycoside pathways, such as gentamicin (B1671437) and fortimicin biosynthesis, provides insights into potential enzymatic activities involved in istamycin production due to shared structural features and likely similar biosynthetic strategies. psu.edunih.gov These enzymes can include aminotransferases, dehydrogenases, methyltransferases, and glycosyltransferases, which catalyze various modifications such as transamination, oxidation, reduction, methylation, and glycosylation. For instance, an enzyme analogous to IstU, a 6'-N-methyltransferase proposed to function in istamycin biosynthesis in S. tenjimariensis, has been studied in the context of gentamicin biosynthesis. pnas.org The collective action of these enzymes, orchestrated by the genes within the BGCs, leads to the assembly and modification of the 2-deoxy-aminocyclitol core and attached sugar moieties, ultimately yielding the diverse istamycin congeners, including this compound. researchgate.netnih.govnih.gov

Elucidation of Biosynthetic Intermediates and Congeners

The biosynthesis of istamycins in Streptomyces tenjimariensis ATCC 31603 involves a series of enzymatic reactions that lead to the production of this compound and numerous other congeners. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been a key technique for profiling and characterizing these compounds in fermentation broths. researchgate.netnih.gov Studies have identified sixteen natural istamycin congeners, including this compound, present in the fermentation culture. researchgate.netnih.gov These congeners are 2-deoxy-aminocyclitol-type aminoglycosides. researchgate.netnih.gov

The identified congeners, profiled and quantified from S. tenjimariensis ATCC 31603 fermentation broth, include Istamycin A, Istamycin B, Istamycin A0, Istamycin B0, Istamycin B1, Istamycin A1, Istamycin C, Istamycin A2, Istamycin C1, Istamycin C0, Istamycin X0, Istamycin A3, Istamycin Y0, Istamycin B3, Istamycin FU-10, and this compound. researchgate.netnih.gov The relative abundance of these congeners can vary. researchgate.netnih.gov Chromatographic methods, including the use of macrocyclic glycopeptide-bonded chiral columns, have been employed to separate epimeric pairs of istamycins. researchgate.netnih.gov

The proposed biosynthetic pathway involves several steps, including the modification of aminocyclitol intermediates. researchgate.net Genetic studies have also contributed to understanding the biosynthesis, with the identification of the istamycin biosynthetic gene cluster (GenBank accession code: AJ845083). secondarymetabolites.org Specific genes within this cluster, such as istP, have been identified as encoding enzymes involved in the pathway, like phosphotransferases. jmb.or.kr The istP gene product, for instance, shows homology to other aminoglycoside phosphotransferases like ForP and GenP, suggesting a role in phosphorylation steps crucial for dideoxygenation in the biosynthesis of 1,4-diaminocyclitol antibiotics, a class that includes istamycins. jmb.or.kr

The following table lists some of the identified istamycin congeners:

| Istamycin Congener |

| Istamycin A |

| Istamycin B |

| Istamycin A0 |

| Istamycin B0 |

| Istamycin B1 |

| Istamycin A1 |

| Istamycin C |

| Istamycin A2 |

| Istamycin C1 |

| Istamycin C0 |

| Istamycin X0 |

| Istamycin A3 |

| Istamycin Y0 |

| Istamycin B3 |

| Istamycin FU-10 |

| This compound |

Bioconversion Studies for Pathway Engineering

Bioconversion studies have been valuable in understanding the enzymatic steps within the istamycin biosynthetic pathway and exploring possibilities for pathway engineering. Supplementation of fermentation media with potential precursors or intermediates has been used to investigate their incorporation into istamycin structures.

Studies involving the feeding of istamycin congeners into mutant strains have helped to verify putative biosynthetic steps. researchgate.net For example, bioconversion studies feeding Istamycin congeners into a Streptomyces tenjimariensis strain have been conducted. researchgate.net The involvement of specific enzymes in the modification of intermediates has been explored through genetic manipulation and in vitro enzyme assays in related aminoglycoside biosynthetic pathways, providing insights applicable to istamycin biosynthesis. acs.org For instance, phosphotransferases like IstP play a role in the phosphorylation of intermediates, a critical step before subsequent modifications like dideoxygenation. jmb.or.kracs.org

Understanding the substrate specificity and activity of the enzymes involved in glycosylation, amination, and methylation steps is crucial for pathway engineering. While detailed bioconversion studies specifically focused on enhancing this compound production through the feeding of various intermediates are not extensively detailed in the provided snippets, the broader context of aminoglycoside bioconversion and pathway engineering, particularly in related compounds like gentamicin, highlights the potential of this approach. researchgate.net Engineering aminoglycoside biosynthetic pathways has been recognized as a promising strategy for developing new therapeutics or improving the production of valuable natural congeners. researchgate.net This involves a detailed understanding of the pathways and the enzymes involved. researchgate.net

The identification of the istamycin biosynthetic gene cluster provides a genetic basis for future pathway engineering efforts aimed at manipulating the production of specific istamycin congeners, including this compound. secondarymetabolites.org

Molecular Mechanism of Action of Istamycin Ap

Interaction with Ribosomal Subunits

The fundamental mechanism of action for Istamycin AP involves its binding to the bacterial ribosome. nih.govmims.com Aminoglycoside antibiotics, including the istamycins, are known to exert their effects by interacting with the small 30S ribosomal subunit. nih.govmims.comwikipedia.orgfishersci.nomims.comguidetopharmacology.orgmims.comfishersci.seontosight.aiwikidata.orgfishersci.dkfishersci.canih.govnih.gov This interaction is crucial for disrupting the normal function of the ribosome in protein translation.

Binding to the Prokaryotic 30S Ribosomal A-site

This compound, like other aminoglycosides, primarily targets the decoding A-site within the prokaryotic 30S ribosomal subunit. wikipedia.orgfishersci.nomims.comguidetopharmacology.orgmims.comfishersci.seontosight.aiwikidata.orgfishersci.dkfishersci.canih.govnih.gov This site is a highly conserved region of the ribosome responsible for the accurate recognition of the mRNA codon by the incoming aminoacyl-tRNA anticodon. mims.comwikidata.org The binding of aminoglycosides to the A-site interferes with this critical process. mims.comguidetopharmacology.orgontosight.aiwikidata.orgfishersci.dkfishersci.canih.govnih.govthermofisher.com

Specificity of Binding to 16S rRNA (e.g., Helix 44)

The binding site of aminoglycosides within the 30S A-site is largely defined by interactions with the 16S ribosomal RNA (rRNA). wikipedia.orgfishersci.nomims.comguidetopharmacology.orgmims.comfishersci.sewikidata.orgfishersci.canih.govnih.govfishersci.cafishersci.nlsigmaaldrich.comcenmed.com A key region involved in this interaction is helix 44 of the 16S rRNA. wikipedia.orgfishersci.nomims.comfishersci.sewikidata.orgfishersci.canih.govfishersci.ca Highly conserved nucleotides within the A-site, such as A1408, A1492, and A1493 (using E. coli numbering), play a significant role in aminoglycoside binding and the subsequent disruption of ribosomal function. wikipedia.orgfishersci.nomims.comfishersci.sewikidata.orgfishersci.cafishersci.ca For instance, A1408 is specific to prokaryotes and contributes to the selectivity of aminoglycosides for bacterial ribosomes over eukaryotic ones. mims.comfishersci.ca Aminoglycoside binding can induce structural changes in this region, such as the flipping out or destacking of nucleotides like A1492 and A1493, which are normally involved in monitoring codon-anticodon base pairing. fishersci.sefishersci.dkfishersci.ca

Inhibition of Bacterial Protein Synthesis

The binding of this compound to the 30S ribosomal subunit and its interaction with the A-site of the 16S rRNA lead to the inhibition of bacterial protein synthesis. nih.govmims.comfishersci.se This inhibition occurs through several interconnected mechanisms.

Prevention of Initiation Complex Formation

Aminoglycosides can interfere with the formation of the translation initiation complex. nih.govmims.com The initiation phase of protein synthesis involves the assembly of the 30S subunit, mRNA, initiator tRNA, and initiation factors to form the 30S initiation complex, which is then joined by the 50S subunit to form the functional 70S ribosome. wikidata.org By binding to the 30S subunit, this compound can disrupt the proper assembly or stability of these complexes, thereby preventing the initiation of protein synthesis. nih.govwikipedia.org

Inhibition of Peptide Elongation and Translational Misreading

Beyond initiation, this compound also affects the elongation phase of protein synthesis. nih.govmims.commims.com Its binding to the A-site interferes with the accurate decoding of mRNA codons by incoming aminoacyl-tRNAs. mims.comguidetopharmacology.orgontosight.aiwikidata.orgfishersci.dkfishersci.canih.govnih.govthermofisher.com This leads to increased translational misreading, where incorrect amino acids are incorporated into the growing polypeptide chain. wikipedia.orgfishersci.nomims.comguidetopharmacology.orgfishersci.sewikidata.orgfishersci.canih.govnih.govthermofisher.comfishersci.ca The misfolded or truncated proteins resulting from misreading can be non-functional or even toxic to the bacterial cell, contributing to the antibiotic's bactericidal effect. ontosight.aithermofisher.com Furthermore, aminoglycosides can inhibit the translocation step, the movement of the tRNA-mRNA complex from the A-site to the P-site and then to the E-site on the ribosome, which is essential for the progression of peptide elongation. wikipedia.orgfishersci.nomims.comwikidata.orgfishersci.dkfishersci.canih.gov

Bacterial Resistance Mechanisms to Istamycin Ap

Intrinsic Resistance in Producer Organisms (Streptomyces tenjimariensis)

Streptomyces tenjimariensis, as the producer of istamycins, possesses intrinsic resistance mechanisms to protect itself from the antibiotic it synthesizes. oup.comnih.gov Unlike some other aminoglycoside producers, S. tenjimariensis does not appear to rely on enzymatic inactivation of istamycin as a primary self-defense mechanism. nih.govcsic.es Instead, ribosomal modification plays a crucial role. nih.govcsic.es

Ribosomal Protection by 16S rRNA Methylation

A key mechanism of intrinsic resistance in S. tenjimariensis is the modification of the 16S rRNA through methylation. oup.comnih.govcsic.es This modification occurs within the A-site of the 30S ribosomal subunit, the binding site for aminoglycoside antibiotics. asm.orgoup.com Methylation of specific nucleotides in the 16S rRNA hinders the binding of istamycin to the ribosome, thereby preventing the disruption of protein synthesis and conferring resistance. asm.orgoup.com This ribosomal protection mechanism is prevalent among aminoglycoside-producing actinomycetes and represents an efficient way for these organisms to avoid the adverse effects of their own metabolites. oup.com

Role of Specific Methylases (e.g., FmrT, KamA)

Specific enzymes, known as 16S rRNA methyltransferases, are responsible for catalyzing the methylation of the ribosome. In S. tenjimariensis, the enzyme FmrT has been proposed as the rRNA methyltransferase involved in self-resistance to istamycin. nih.govmdpi.com Another related enzyme, KamA, found in Streptomyces tenebrarius (a producer of kanamycin (B1662678) and apramycin), also functions as a 16S rRNA methyltransferase that confers resistance to aminoglycosides. asm.orgasm.org These methyltransferases are part of a larger family of enzymes that modify specific positions on the 16S rRNA. mdpi.com

Methylation of Nucleotides (e.g., A1408) within the A-site

The methylation that confers resistance to istamycin and related aminoglycosides occurs at specific nucleotide positions within the A-site of the 16S rRNA. One critical site of modification is the N-1 position of adenine (B156593) at nucleotide 1408 (A1408) (using E. coli numbering). asm.orgoup.commdpi.comasm.org Methylation at A1408 by enzymes like KamA or the acquired resistance methyltransferase NpmA leads to resistance to aminoglycosides, including kanamycin and apramycin (B1230331). asm.orgoup.commdpi.com This modification at A1408 interferes with the proper binding of aminoglycosides to their ribosomal target site. asm.org

Acquired Resistance Mechanisms in Pathogenic Bacteria

Pathogenic bacteria can acquire resistance to aminoglycosides, including Istamycin AP, through various mechanisms that are often mediated by mobile genetic elements like plasmids and transposons. mdpi.comresearchgate.netnih.gov These acquired resistance determinants can spread horizontally among bacterial populations, posing a significant clinical challenge. oup.commdpi.comnih.gov

Enzymatic Inactivation by Aminoglycoside Modifying Enzymes (AMEs)

One of the most common and widespread mechanisms of acquired resistance to aminoglycosides in pathogenic bacteria is the enzymatic inactivation of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs). oup.commdpi.commdpi.comresearchgate.netplos.orgmdpi.comresearchgate.netmdpi.compsu.edu AMEs catalyze the covalent modification of specific hydroxyl or amino groups on the aminoglycoside molecule, which disrupts its ability to bind to the ribosomal target site and inhibits protein synthesis. mdpi.comresearchgate.netmdpi.commdpi.com

There are three main classes of AMEs based on the type of modification they perform:

Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. mdpi.commdpi.comresearchgate.netplos.orgmdpi.com

Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside. mdpi.commdpi.comresearchgate.netplos.orgresearchgate.netmdpi.com

Aminoglycoside Nucleotidyltransferases (ANTs), also known as Adenylyltransferases (AADs): These enzymes catalyze the transfer of an adenylyl group from ATP to a hydroxyl group on the aminoglycoside. researchgate.netplos.orgmdpi.compsu.edu

Different AMEs have varying substrate specificities, meaning they can inactivate a range of aminoglycosides depending on the positions they modify. mdpi.compsu.edu The presence of specific AME genes in a pathogenic bacterium can confer resistance to this compound if the enzyme is capable of modifying the this compound molecule at a critical position for ribosomal binding. mdpi.commdpi.comresearchgate.net

Efflux Pump Systems

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration below inhibitory levels reactgroup.orgmdpi.com. This mechanism can contribute to both intrinsic and acquired resistance and can affect a wide range of antibiotics, including aminoglycosides reactgroup.orgmdpi.complos.orgbrieflands.com. While efflux pumps can confer low to moderate levels of resistance on their own, their overexpression can lead to significant increases in resistance mdpi.comnih.gov. In Pseudomonas aeruginosa, the MexXY-OprM efflux pump is known to contribute to aminoglycoside resistance mjima.orgbrieflands.comdntb.gov.ua. The involvement of specific efflux systems in mediating resistance to this compound would require further investigation into the antibiotic's recognition and transport by these pumps.

Acquired 16S rRNA Methyltransferases (RMTases)

Acquired 16S rRNA methyltransferases (RMTases) are enzymes that confer high-level resistance to a broad spectrum of aminoglycosides by modifying specific nucleotides within the aminoglycoside binding site on the 16S rRNA of the 30S ribosomal subunit mednexus.orgresearchgate.netoup.commdpi.comnih.gov. This methylation prevents or significantly reduces the binding affinity of aminoglycosides to the ribosome, rendering the bacteria highly resistant mednexus.orgresearchgate.netoup.commdpi.com. RMTases typically methylate either the N7 position of guanine (B1146940) at nucleotide 1405 (G1405) or the N1 position of adenine at nucleotide 1408 (A1408) in the 16S rRNA mdpi.comoup.commdpi.comnih.govnih.gov. Methylation at G1405 by enzymes like ArmA and RmtA-H confers resistance to 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides such as amikacin, gentamicin (B1671437), and tobramycin (B1681333) mdpi.comnih.govniph.go.jp. Methylation at A1408 by enzymes like NpmA confers resistance to 4,5-disubstituted and monosubstituted 2-deoxystreptamine aminoglycosides, including apramycin and neomycin, while retaining susceptibility to streptomycin (B1217042) mdpi.commdpi.com. Streptomyces tenjimariensis, the producer of istamycins, is known to possess an intrinsic 16S rRNA methyltransferase that methylates A1408, contributing to its self-resistance dntb.gov.uaoup.comnih.govnih.gov. The emergence of acquired RMTases in pathogenic bacteria is a significant concern as they can confer widespread resistance to clinically important aminoglycosides researchgate.netmdpi.comnih.gov.

Table 1: Bacterial Resistance Mechanisms to Aminoglycosides (General)

| Mechanism | Description | Impact on Aminoglycoside Binding |

| Aminoglycoside Modifying Enzymes (AMEs) | Enzymatic modification (acetylation, phosphorylation, or adenylation) | Reduced |

| Efflux Pump Systems | Active transport of antibiotic out of the cell | Reduced intracellular concentration |

| Acquired 16S rRNA Methyltransferases | Methylation of specific nucleotides in 16S rRNA binding site | Significantly reduced |

Table 2: Types of Aminoglycoside Modifying Enzymes

| Enzyme Class | Modification Type | Site of Modification (Examples) |

| Aminoglycoside Phosphotransferases (APHs) | Phosphorylation | 3', 2'', 3'', 4, 6, 7'', 9 |

| Aminoglycoside Acetyltransferases (AACs) | Acetylation | 1, 2', 3, 6' |

| Aminoglycoside Nucleotidyltransferases (ANTs) | Adenylation | 2'', 3'', 4', 6, 9 |

Table 3: 16S rRNA Methyltransferase Methylation Sites and Resistance Profile (Examples)

| RMTase Type | Methylation Site (E. coli numbering) | Aminoglycoside Resistance Profile (Examples) |

| N7-G1405 RMTases | G1405 (N7) | High-level resistance to 4,6-disubstituted DOS (amikacin, gentamicin, tobramycin) mdpi.comnih.govniph.go.jp |

| N1-A1408 RMTases | A1408 (N1) | Resistance to 4,5-disubstituted and monosubstituted DOS (apramycin, neomycin); susceptible to streptomycin mdpi.commdpi.com |

Structural Elucidation and Advanced Analytical Methodologies for Istamycin Ap and Congeners

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide crucial information about the functional groups, connectivity, and three-dimensional arrangement of atoms within the istamycin AP molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound. scielo.org.mxmdpi.comweebly.com Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to gain comprehensive structural information.

¹H NMR spectroscopy provides information about the types of hydrogen atoms present, their chemical environments, and their coupling interactions with neighboring protons. ¹³C NMR spectroscopy reveals the different types of carbon atoms in the molecule. scielo.org.mxweebly.comnih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between atoms and confirming the assignment of signals in the one-dimensional spectra. scielo.org.mxweebly.comresearchgate.net COSY experiments reveal correlations between coupled protons, while HSQC correlates proton and carbon signals that are directly bonded. HMBC experiments provide correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular skeleton and identifying quaternary carbons.

While specific detailed NMR data (chemical shifts, coupling constants) for this compound were not extensively found in the immediate search results, the literature confirms that NMR spectroscopy, including ¹H, ¹³C, and 2D NMR, is routinely used for the structural elucidation of istamycins and related aminoglycosides. researchgate.netscielo.org.mxresearchgate.netpnas.org These techniques allow for the identification of the aminocyclitol and aminosugar moieties characteristic of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) provides information about the molecular weight of this compound and its congeners, while tandem mass spectrometry (MS/MS) offers insights into their fragmentation patterns, which aids in structural confirmation and the identification of substructures. nih.govresearchgate.netresearchgate.netbiorxiv.orgtutorchase.comzenodo.orgresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermolabile compounds like aminoglycosides. researchgate.netnih.govresearchgate.net Coupled with an ion trap mass analyzer, ESI-IT-MS/MS allows for the generation of protonated molecular ions and their subsequent fragmentation within the ion trap. researchgate.netresearchgate.net This technique has been successfully applied for the profiling and characterization of istamycin congeners, including this compound, in complex matrices such as fermentation broths. researchgate.netnih.gov203.255.161 The use of ESI-IT-MS/MS provides strong structural evidence by allowing for the analysis of the fragmentation pattern of the target analyte. researchgate.net

Analysis of the fragmentation pattern in MS/MS experiments provides crucial structural evidence. nih.govtutorchase.comresearchgate.net When the protonated molecular ion of this compound undergoes collision-induced dissociation (CID) in the ion trap, it breaks into characteristic fragment ions. tutorchase.comuab.edu These fragment ions correspond to the cleavage of specific bonds within the molecule, such as glycosidic linkages and cleavages within the aminocyclitol or aminosugar rings. researchgate.net

By examining the mass-to-charge ratio (m/z) of these fragment ions and their relative abundances, researchers can deduce the presence of specific structural units and their connectivity. tutorchase.comcopernicus.org For aminoglycosides like this compound, fragmentation often involves the cleavage of the glycosidic bonds connecting the aminosugar and aminocyclitol moieties, as well as further fragmentation within these rings. researchgate.net Comparing the observed fragmentation pattern to known fragmentation pathways of related aminoglycosides or using in silico fragmentation prediction tools can aid in confirming the proposed structure of this compound. tutorchase.commdpi.com

Chromatographic Techniques for Profiling, Separation, and Quantification

Chromatographic techniques are essential for separating this compound from other compounds in a mixture, profiling the different istamycin congeners present, and quantifying their amounts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of polar compounds like istamycins. nih.govresearchgate.netcopernicus.orggoogle.comresearchgate.net HPLC allows for the separation of different istamycin congeners based on their differing affinities for the stationary and mobile phases.

Various HPLC methods have been developed for the analysis of istamycins. Reversed-phase HPLC with a C18 column is commonly employed, often utilizing ion-pairing reagents in the mobile phase to improve the retention and separation of the basic aminoglycosides. researchgate.netresearchgate.net Gradient elution with mobile phases containing aqueous buffers (such as pentafluoropropionic acid) and organic solvents (like acetonitrile) is typically used to achieve optimal separation of the complex mixture of istamycin congeners. researchgate.netnih.gov203.255.161

HPLC coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) is a powerful hyphenated technique that combines the separation power of HPLC with the identification and quantification capabilities of MS. researchgate.netresearchgate.net This allows for the simultaneous profiling, separation, and characterization of multiple istamycin congeners in a single analysis. researchgate.netnih.gov203.255.161 Chiral columns have also been used in HPLC to separate epimeric pairs of istamycins. researchgate.netnih.gov203.255.161

Data from HPLC-MS/MS analysis can provide detailed profiles of the istamycin congeners produced by microorganisms like Streptomyces tenjimariensis. For example, studies have profiled and quantified sixteen natural istamycin congeners, including this compound, in fermentation broths using HPLC-ESI-IT-MS/MS. researchgate.netnih.gov203.255.161

Below is a representative table illustrating the types of data that might be obtained from such analyses, based on the congeners mentioned in the search results:

| Istamycin Congener | Putative Molecular Formula | Putative [M+H]⁺ m/z |

| This compound | C₁₃H₂₈N₄O₄ | 305.2 |

| Istamycin A | 390.3 | |

| Istamycin B | 390.3 | |

| Istamycin A0 | 333.3 | |

| Istamycin B0 | 333.3 | |

| Istamycin B1 | 418.3 | |

| Istamycin A1 | 418.3 | |

| Istamycin C | 404.3 | |

| Istamycin A2 | 433.3 | |

| Istamycin C1 | 432.3 | |

| Istamycin C0 | 347.3 | |

| Istamycin X0 | 319.3 | |

| Istamycin A3 | 417.3 | |

| Istamycin Y0 | 319.3 | |

| Istamycin B3 | 417.3 | |

| Istamycin FU-10 | 325.3 |

Detailed research findings using HPLC-MS/MS have allowed for the simultaneous identification and relative quantification of these congeners, providing valuable insights into the biosynthetic pathways of istamycins. researchgate.netnih.gov203.255.161jmb.or.kr

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique for the analysis of highly polar compounds like aminoglycosides, which exhibit poor retention in conventional reversed-phase liquid chromatography. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration and a small amount of water. researchgate.netsigmaaldrich.com This creates a water-rich layer on the stationary phase, and polar analytes partition into this layer, leading to their retention. sigmaaldrich.com The retention and selectivity in HILIC are influenced by polar interactions, such as hydrogen bonding, and ionic interactions, particularly with ionized silanol (B1196071) groups on silica-based stationary phases or charged functional groups on bonded phases. sigmaaldrich.com Compared to ion-pair chromatography, HILIC is often more compatible with mass spectrometry, as it typically avoids the use of ion-pairing reagents that can suppress ionization. researchgate.net Different HILIC stationary phases are available, including bare silica, amino, amide, and zwitterionic columns, offering varied selectivity for polar compounds. researchgate.netmac-mod.com Zwitterionic phases, for instance, can provide mixed-mode retention involving both electrostatic and hydrophilic interactions. researchgate.net

Chiral Column Chromatography for Epimeric Separation

The istamycin family includes several epimeric pairs, which are stereoisomers that differ in configuration at only one stereogenic center. researchgate.netnih.gov Separating these epimers is essential for accurate profiling and characterization. Chiral column chromatography, particularly using stationary phases with chiral selectors, is employed for this purpose. researchgate.netnih.govgcms.cz Macrocyclic glycopeptide-bonded chiral columns have been shown to be effective in separating 1- or 3-epimeric pairs of istamycin congeners. researchgate.netnih.govresearchgate.net The separation mechanism on these columns often involves the formation of transient diastereomeric complexes between the analyte enantiomers/epimers and the chiral selector on the stationary phase. sigmaaldrich.com Differences in the stability or interaction strength of these complexes lead to differential retention and thus separation. sigmaaldrich.com

Ultra-high Performance Liquid Chromatography (UHPLC)

Ultra-high Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to traditional HPLC, making it suitable for the comprehensive profiling of complex mixtures like istamycin congeners in fermentation broths. nih.govacs.org UHPLC systems operate at higher pressures and utilize columns packed with smaller particles (typically less than 2 µm), resulting in narrower peaks and improved chromatographic efficiency. nih.gov When coupled with mass spectrometry, UHPLC-MS/MS allows for the rapid separation and detection of numerous istamycin components. researchgate.netnih.govacs.org Gradient elution, often with mobile phases containing aqueous buffers (e.g., with pentafluoropropionic acid) and organic solvents (e.g., acetonitrile), is commonly used to elute the range of istamycin congeners based on their varying polarities and interactions with the stationary phase. researchgate.netnih.gov

Integrated Analytical Platforms (e.g., LC-IMS-HRMS)

Integrated analytical platforms, such as Liquid Chromatography coupled with Ion Mobility Spectrometry and High-Resolution Mass Spectrometry (LC-IMS-HRMS), provide a powerful approach for the in-depth analysis of complex samples containing this compound and its congeners. zenodo.orgacs.org This hyphenated technique combines the separation power of LC, the additional separation dimension based on molecular shape and size provided by IMS, and the accurate mass measurements and fragmentation capabilities of HRMS. zenodo.orgacs.org LC separates compounds based on their physicochemical properties. acs.orgacs.org The separated ions then enter the IMS cell, where they are separated based on their collision cross-sections (CCS) before entering the HRMS for mass analysis and fragmentation (MS/MS). zenodo.orgacs.org The combination of retention time, accurate mass, and CCS values significantly increases the confidence in the identification and characterization of individual istamycin congeners, including isomers that may not be fully resolved by LC or MS alone. acs.org This approach is particularly useful for metabolomic studies and the comprehensive profiling of natural product mixtures. acs.orgwhiterose.ac.uk

Computational Methods for Structural Elucidation and Fragmentation Prediction

Computational methods play an increasingly important role in assisting the structural elucidation of natural products, including istamycins, especially when dealing with complex or novel structures. mdpi.comresearchgate.netfrontiersin.org These methods can complement experimental data obtained from techniques like NMR and MS. mdpi.comfrontiersin.org Computer-assisted structure elucidation (CASE) approaches can generate candidate structures based on spectroscopic data. mdpi.comresearchgate.net Furthermore, computational tools can predict fragmentation patterns in mass spectrometry, helping to interpret MS/MS data and validate proposed structures. researchgate.netrfi.ac.uk Algorithms can simulate gas-phase ion chemistry and model fragmentation pathways, including rearrangements, to provide a deeper understanding of the dissociation behavior of molecules. rfi.ac.uk Machine learning algorithms are also being explored to improve the accuracy and efficiency of computational NMR prediction and to assist in correlating experimental and calculated spectroscopic data for structural assignment. frontiersin.orgfrontiersin.org While experimental techniques provide the raw data, computational methods aid in processing, interpreting, and ultimately confirming the structural identity of this compound and its various congeners. mdpi.comresearchgate.netfrontiersin.org

Chemical Modifications and Structure Activity Relationship Sar Studies of Istamycin Derivatives

Strategies for Synthesis of Istamycin Analogs and Derivatization

The synthesis of istamycin analogs and their derivatization involve various chemical strategies to introduce structural changes. These approaches are crucial for exploring the impact of different functional groups and their positions on biological activity. researchgate.netmdpi.comwiley.com

Selective N-Acylation and N-Amidination

Selective N-acylation and N-amidination are common strategies employed to modify the amino groups of istamycin derivatives. For example, studies on istamycin B have explored selective N-acylation or N-amidination at the C-2 position. nih.govresearchgate.net While these modifications at the C-2 position of istamycin B did not improve acute toxicity, N-acylation, particularly with a γ-amino-β-hydroxybutyrate (AHB) group, has been a successful strategy for improving the properties of other aminoglycosides like kanamycin (B1662678) A, leading to the development of amikacin. frontiersin.orgresearchgate.net This type of modification can help in evading certain bacterial resistance mechanisms. frontiersin.orgresearchgate.net

Modifications of Hydroxyl and Amino Groups

Modifications of hydroxyl and amino groups are key to altering the biological profile of istamycin derivatives. Replacing the amino group at the C-2 position of istamycin B with a hydroxyl group, for instance, has been shown to markedly decrease acute toxicity. nih.gov In the case of 2'-deamino-2'-hydroxyistamycins, specific derivatives like 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0 have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria, coupled with low acute toxicity in mice. nih.gov

Demethylation reactions, such as heating istamycin B with hydrobromic acid, can also modify the structure and yield derivatives with varying biological activities. smolecule.com Acylation of the 4-methylamino group with reagents like N-hydroxysuccinimide ester of N-tert-butoxycarbonylglycine has also been explored in the synthesis of demethyl derivatives of istamycin B. google.com

Identification of Structural Determinants for Biological Activity (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural features of istamycin derivatives correlate with their biological activity. These studies aim to identify key functional groups and structural motifs essential for potent antibacterial activity and favorable pharmacological properties. researchgate.netmdpi.com

Rational Design Principles for Novel Istamycin-Based Scaffolds

Rational drug design principles are applied to create novel istamycin-based scaffolds with improved therapeutic profiles. This approach involves using knowledge of the biological target (the bacterial ribosome) and the SAR of existing istamycin derivatives to design new molecules with predicted desirable properties. researchgate.netmdpi.comwikipedia.orgnih.gov

Biological Activities and Scope of Academic Research

Broad-Spectrum Antimicrobial Activity (General)

Istamycins, including Istamycin AP, have demonstrated broad-spectrum antimicrobial activity. Research indicates potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria. wikipedia.orgmims.com Bacterial pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa have been among those against which istamycins have shown activity in academic studies. wikipedia.org Minimum Inhibitory Concentration (MIC) values for istamycins against these pathogens are generally reported within the range of 0.1 to 10 μg/mL in some studies. wikipedia.org

Activity Against Aminoglycoside-Resistant Strains (Mechanism-focused)

A significant area of research has been the activity of istamycins, including this compound, against bacterial strains that have developed resistance to other aminoglycoside antibiotics. wikipedia.orgmims.com Studies have shown istamycins to be effective against such resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org

The mechanism of action for istamycins, similar to other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333), involves inhibiting bacterial protein synthesis by binding to the 30S subunit of the bacterial ribosome. wikipedia.org This binding disrupts the formation of the initiation complex and inhibits peptide elongation. wikipedia.org

Resistance to aminoglycosides in bacteria can occur through several mechanisms, including enzymatic modification of the antibiotic, decreased intracellular accumulation, or modification of the ribosomal target. fishersci.cawikipedia.org In aminoglycoside-producing organisms like Streptomyces tenjimariensis, a key self-resistance mechanism involves the protection of the ribosome through methylation of specific nucleotides in the 16S ribosomal RNA (rRNA). wikipedia.orgsigmaaldrich.comfishersci.dknih.gov This modification at the A-site of the 16S rRNA hinders the binding of aminoglycosides. wikipedia.orgsigmaaldrich.com For instance, the methyltransferase KamA, found in Streptomyces tenjimariensis, methylates the A1408 residue in the 16S rRNA, conferring resistance to antibiotics like kanamycin (B1662678) and apramycin (B1230331). wikipedia.orgsigmaaldrich.com Ribosomal resistance has been identified as having a main role in the self-resistance mechanism of S. tenjimariensis to istamycins. fishersci.dk Pathogenic bacteria can also acquire resistance through similar 16S rRNA methylation mechanisms mediated by related methyltransferases. wikipedia.orgsigmaaldrich.com

Exploration of Other Putative Biological Activities (if reported academically beyond anti-infective)

Academic research has primarily focused on the anti-infective properties of this compound and related istamycins. While some studies have explored the biological activities of extracts from organisms that produce istamycins or have investigated related compounds, specific academic reports detailing other putative biological activities solely attributable to this compound beyond its antimicrobial effects are not prominently featured in the examined literature. For example, while this compound has been identified in a leaf gall extract also noted for antibacterial and anticancer potential (attributed to synthesized silver nanoparticles), this does not directly report on other inherent biological activities of this compound itself. fishersci.ca Similarly, studies on other Streptomyces species or co-cultivation experiments have explored potential for various secondary metabolites with activities like cytotoxic effects, but these findings are not specifically linked to this compound. mims.comfishersci.se

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Range for Istamycins

| Bacterial Pathogen | Typical MIC Range (μg/mL) | Source |

| Staphylococcus aureus | 0.1 - 10 | wikipedia.org |

| Escherichia coli | 0.1 - 10 | wikipedia.org |

| Pseudomonas aeruginosa | 0.1 - 10 | wikipedia.org |

Note: This table presents a general range for istamycins based on available data and may not reflect specific values for this compound against all strains.

Table 2: Mechanism of Resistance in Istamycin-Producing Organisms

| Mechanism | Description | Example Enzyme/Factor (in producer) | Affected Target | Source |

| Ribosomal Protection (Methylation) | Methylation of specific nucleotides in 16S rRNA hinders aminoglycoside binding. | KamA | 16S rRNA (A1408) | wikipedia.orgsigmaaldrich.comfishersci.dk |

Future Directions in Istamycin Ap Research

Advanced Biosynthetic Pathway Engineering for Novel Congeners

The biosynthesis of istamycins, produced by Streptomyces tenjimariensis, involves a complex, matrix-like pathway with numerous enzymatic steps. researchgate.net Engineering this intricate molecular assembly line offers a promising route to generate novel istamycin congeners with potentially enhanced efficacy or altered bioactivity. The gene cluster for istamycin biosynthesis has been identified, providing a roadmap for targeted genetic manipulation. researchgate.netnih.gov

Future research in this area will likely focus on several key strategies:

Combinatorial Biosynthesis: This approach involves the swapping or modification of biosynthetic genes, not only within the istamycin gene cluster but also by introducing genes from pathways of other aminoglycosides like kanamycin (B1662678) or gentamicin (B1671437). nih.govresearchgate.netkorea.ac.kr By exchanging key enzymes such as glycosyltransferases, aminotransferases, or tailoring enzymes, it is possible to create hybrid structures that are not produced in nature. korea.ac.kr

Precursor-Directed Biosynthesis: Feeding the fermentation culture of S. tenjimariensis with synthetic, modified precursors of the istamycin scaffold can lead to their incorporation into the final molecule, generating new derivatives. researchgate.net

Genome Mining: Advances in genome sequencing can uncover novel biosynthetic gene clusters in other microorganisms that may produce unique aminoglycoside structures or enzymes that can be harnessed for engineering purposes. manchester.ac.uk

The goal of this pathway engineering is to produce a library of novel istamycin-like molecules. dtu.dk These new compounds can then be screened for improved properties, such as activity against resistant pathogens or a broader spectrum of activity.

Table 1: Key Enzyme Classes in Aminoglycoside Biosynthesis and Their Engineering Potential

| Enzyme Class | Function in Biosynthesis | Potential Engineering Application |

|---|---|---|

| Glycosyltransferases | Attaches sugar moieties to the aminocyclitol core. | Altering substrate specificity to incorporate different sugars, creating novel glycosylation patterns. korea.ac.kr |

| Aminotransferases | Adds amino groups to the sugar or aminocyclitol rings. | Changing the position or number of amino groups, which can affect target binding and resistance enzyme recognition. |

| Dehydrogenases/Reductases | Modify hydroxyl groups, including deoxygenation steps. | Creating deoxy or dideoxy derivatives, which can evade modification by resistance enzymes. researchgate.net |

| Methyltransferases | Adds methyl groups to amino or hydroxyl functions. | Altering the methylation pattern to enhance ribosomal binding or block modification by resistance enzymes. |

| Acyltransferases | Transfers acyl groups to the molecule. | Introducing different acyl chains to modify the molecule's properties. |

Strategies for Overcoming Bacterial Resistance to Istamycins

The clinical utility of all aminoglycosides, including istamycins, is threatened by the rise of bacterial resistance. nih.gov The primary mechanisms of resistance involve enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the drug from the bacterial cell. reactgroup.orgfrontiersin.orgrsc.org

Future strategies to counteract these resistance mechanisms include:

Development of Adjuvants: One promising approach is the co-administration of istamycins with inhibitors of aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, such as acetyltransferases (AACs) and phosphotransferases (APHs), inactivate the antibiotic by adding chemical groups. frontiersin.org Small molecule inhibitors that block the active site of these enzymes could restore the susceptibility of resistant bacteria.

Rational Drug Modification: Structural information on how AMEs bind to aminoglycosides can guide the synthesis of new istamycin derivatives that are poor substrates for these enzymes. nih.gov By modifying the specific hydroxyl or amino groups that are targeted by AMEs, it is possible to create molecules that evade inactivation while retaining their antibacterial activity. frontiersin.org

Target Modification Counteraction: Resistance can also occur through methylation of the 16S rRNA, which prevents the aminoglycoside from binding to its ribosomal target. youtube.com Research into molecules that can interfere with the activity of these ribosomal methyltransferases could help overcome this form of resistance. The inherent resistance of the producing organism, S. tenjimariensis, is due to its own resistant ribosomes, a mechanism that provides insight into potential bacterial defense strategies. nih.govnih.gov

Table 2: Major Aminoglycoside Resistance Mechanisms and Counter-Strategies

| Resistance Mechanism | Description | Potential Counter-Strategy |

|---|---|---|

| Enzymatic Modification | Aminoglycoside-modifying enzymes (AMEs) add chemical moieties (acetyl, phosphate (B84403), adenyl groups) to the drug, inactivating it. frontiersin.orgrsc.org | Design of AME inhibitors; Synthesis of istamycin analogs that are not recognized by AMEs. nih.gov |

| Target Site Alteration | Methylation of the 16S rRNA within the bacterial ribosome prevents the antibiotic from binding effectively. youtube.com | Development of methyltransferase inhibitors; Design of analogs that can bind to the modified ribosome. |

| Efflux Pumps | Bacterial membrane pumps actively transport the antibiotic out of the cell, reducing its intracellular concentration. reactgroup.org | Development of efflux pump inhibitors (EPIs) to be used as adjuvants. |

| Decreased Permeability | Changes to the bacterial cell membrane can reduce the uptake of the antibiotic into the cell. reactgroup.org | Strategies to enhance drug uptake, potentially through conjugation with siderophores or other carrier molecules. |

Development of Next-Generation Analytical and Spectroscopic Tools

A thorough understanding of the complex mixture of congeners produced during istamycin fermentation is crucial for both biosynthetic studies and quality control. researchgate.net Current methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have been vital for profiling and characterizing the various istamycin compounds produced by S. tenjimariensis. nih.govkorea.ac.kr

However, the future of istamycin research will benefit from the adoption of more advanced analytical platforms:

Multi-dimensional Chromatography (2D-LC): This technique offers significantly higher resolving power than conventional HPLC, which is essential for separating closely related isomers and epimers often present in fermentation broths. digitellinc.com This can provide a more detailed "fingerprint" of the produced compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, facilitating the confident identification of known congeners and the structural elucidation of novel compounds generated through biosynthetic engineering. ijsra.net

Process Analytical Technology (PAT): The implementation of real-time and in-line monitoring tools, potentially including miniaturized mass spectrometers or spectroscopic probes, can provide dynamic information about the fermentation process. ijsra.netnih.gov This allows for better process control and optimization of istamycin production.

Table 3: Comparison of Analytical Tools for Istamycin Research

| Analytical Tool | Application in Istamycin Research | Future Advancement |

|---|---|---|

| HPLC-MS/MS | Profiling and quantification of istamycin congeners in fermentation cultures. researchgate.netnih.gov | Integration with 2D-LC for enhanced separation of isomers. digitellinc.com |

| Chiral Chromatography | Separation of epimeric pairs of istamycins. korea.ac.kr | Development of new chiral stationary phases for broader applicability. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for molecular formula confirmation and identification of unknown compounds. ijsra.net | Coupling with advanced fragmentation techniques for deeper structural analysis. |

| Process Analytical Technology (PAT) | --- | Real-time, in-line monitoring of congener production during fermentation to optimize yield. nih.gov |

Computational and In Silico Approaches for Target Prediction and Molecular Design

Computational methods are becoming indispensable in drug discovery and development, offering a way to accelerate the design of new molecules and predict their biological activities. semanticscholar.org For istamycin AP, these in silico approaches can guide research in several ways.

Target Prediction: While it is known that aminoglycosides target the bacterial ribosome, computational tools can help predict potential off-target interactions or identify secondary targets. nih.gov Ligand-based methods, which rely on chemical similarity, can compare the structure of this compound to vast databases of known bioactive molecules to suggest potential targets. biorxiv.orgbiorxiv.org

Molecular Modeling and Docking: Structure-based approaches use three-dimensional models of the bacterial ribosome to simulate how this compound and its theoretical derivatives bind to the target site. nih.gov This can be used to design novel congeners with enhanced binding affinity, potentially leading to increased potency. These models can also be used to predict how modifications might affect binding to AMEs, thereby guiding the design of resistance-evading molecules.

Machine Learning and AI: As more data on the structure and activity of different aminoglycosides become available, machine learning algorithms can be trained to predict the antibacterial activity or resistance profile of novel, computationally designed istamycin derivatives. researchgate.net This can help prioritize which molecules to synthesize and test in the lab.

Table 4: Computational Approaches in Istamycin Drug Discovery

| Computational Method | Principle | Application to Istamycin Research |

|---|---|---|

| Ligand-Based Target Prediction | Predicts targets based on chemical similarity to molecules with known targets. nih.gov | Identifying potential new therapeutic applications or off-target effects for this compound. |

| Structure-Based Molecular Docking | Simulates the binding of a ligand (istamycin) to the 3D structure of a receptor (ribosome or resistance enzyme). biorxiv.org | Designing novel istamycin derivatives with improved binding to the ribosome and reduced binding to resistance enzymes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure with biological activity. | Predicting the antibacterial potency of newly designed istamycin congeners before synthesis. |

| Machine Learning / AI | Uses algorithms to learn from existing data (e.g., compound structures and bioactivities) to make predictions for new compounds. researchgate.net | Prioritizing novel istamycin designs for synthesis based on predicted efficacy and resistance profiles. |

Exploration of Inter-Microbial Interactions in Istamycin Production

The production of secondary metabolites like istamycin by Streptomyces is often influenced by its surrounding microbial community. frontiersin.org These interactions, which can be cooperative or competitive, are mediated by a complex exchange of chemical signals. dacollege.orgmdpi.com Understanding these ecological relationships could unlock new ways to enhance istamycin production.

Future research in this domain could explore:

Co-culture Fermentation: Growing S. tenjimariensis with other microorganisms can sometimes trigger the production of otherwise silent biosynthetic gene clusters or increase the yield of known compounds. mdpi.com This could lead to the discovery of new istamycin congeners or a more efficient production process.

Signaling Molecule Identification: Identifying the specific molecules that mediate interactions between S. tenjimariensis and other microbes could provide "elicitors" that can be added to fermentation media to stimulate antibiotic production.

Nutritional and Environmental Factors: The production of istamycin is known to be sensitive to nutritional conditions, such as the carbon and nitrogen sources available. nih.gov The presence of other microbes can alter the local microenvironment, influencing nutrient availability and, consequently, antibiotic synthesis. Studies have shown that factors like the addition of palmitate can significantly boost production. nih.govnih.gov

By delving into the chemical ecology of the istamycin-producing organism, researchers may uncover novel and sustainable strategies to improve the efficiency of its production and potentially discover new bioactive molecules.

常见问题

Q. Table 1: Key Genes and Functions in Istamycin Biosynthesis

| Gene | Function | Experimental Validation Method |

|---|---|---|

| istP | Initiates dideoxygenation in this compound | Gene disruption + metabolite analysis |

| forP | Cross-compatible dideoxygenation promoter | Bidirectional complementation assays |

Advanced Research Question: How can researchers resolve contradictions in enzyme activity data across studies on this compound-related phosphotransferases?

Answer:

Contradictions often arise from variations in experimental conditions (e.g., pH, substrate concentration) or strain-specific genetic backgrounds. To address this:

Replicate experiments under standardized protocols (e.g., fixed ATP concentration, temperature).

Perform kinetic assays (e.g., Michaelis-Menten constants) to compare enzyme efficiency.

Use structural modeling (e.g., AlphaFold) to identify active-site variations between homologs like IstP and ForP.

Cross-reference findings with secondary data (e.g., crystallography databases) to validate hypotheses .

Basic Research Question: What methodologies are recommended for isolating and purifying this compound from microbial cultures?

Answer:

Fermentation Optimization : Adjust carbon/nitrogen ratios and aeration to maximize yield.

Extraction : Use solvent partitioning (e.g., ethyl acetate at pH 8.0) to isolate crude extract.

Purification : Employ column chromatography (silica gel or HPLC with C18 reverse-phase columns) and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry .

Advanced Research Question: How can researchers design experiments to explore the cross-compatibility of istP and forP in non-native bacterial hosts?

Answer:

Cloning : Insert istP or forP into plasmid vectors (e.g., pET28a) under inducible promoters.

Heterologous Expression : Transform into E. coli BL21(DE3) and induce with IPTG.

Functional Assays : Monitor dideoxygenation activity using LC-MS and compare metabolite profiles to wild-type strains.

Statistical Validation : Apply ANOVA to confirm significant differences in enzyme activity between constructs .

Basic Research Question: What statistical criteria should guide data reporting in this compound efficacy studies?

Answer:

- Report mean ± SD for triplicate experiments.

- Use p < 0.05 (with justification for threshold) to denote significance.

- Avoid overprecision (e.g., report IC50 as 12.3 μM ± 0.5, not 12.345 μM).

- Disclose instrument precision (e.g., "HPLC calibrated to ±0.01 mg/mL") .

Advanced Research Question: How can conflicting data on this compound’s minimum inhibitory concentration (MIC) against Gram-negative bacteria be reconciled?

Answer:

Discrepancies may stem from:

Strain Variability : Test across diverse clinical isolates (e.g., E. coli, Klebsiella).

Media Differences : Use standardized broth microdilution (CLSI guidelines).

Synergy Testing : Evaluate combinatorial effects with β-lactams to identify confounding factors.

Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .

Basic Research Question: What ethical and safety protocols apply to handling this compound in laboratory settings?

Answer:

Biosafety Level 2 (BSL-2) : Required for aerosol-prone procedures.

Waste Disposal : Autoclave cultures before disposal.

Ethical Reporting : Disclose conflicts of interest and obtain IRB approval for animal studies.

Data Integrity : Archive raw data for ≥5 years post-publication .

Advanced Research Question: What strategies can identify novel regulatory elements in the istP promoter region?

Answer:

Promoter Trapping : Use reporter genes (e.g., GFP) fused to serial deletions of the istP upstream region.

ChIP-seq : Identify transcription factor binding sites under varying stress conditions (e.g., nitrogen limitation).

Bioinformatics : Screen for conserved motifs (e.g., using MEME Suite) across Streptomyces genomes .

Basic Research Question: How should researchers validate the specificity of antibodies used in this compound immunoassays?

Answer:

Western Blotting : Confirm single-band detection in cell lysates.

Competitive ELISA : Use free this compound to block antibody binding.

Cross-Reactivity Testing : Screen against structurally related aminoglycosides (e.g., gentamicin) .

Advanced Research Question: What computational tools are effective for modeling this compound’s interaction with ribosomal targets?

Answer:

Molecular Docking : Use AutoDock Vina to predict binding affinities to 16S rRNA.

MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of drug-RNA complexes.

Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。